Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate
Description
Methyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate is a chiral cyclopentene derivative with a hydroxyl group at the 4S position and a methyl ester of acetic acid at the 1R position. This compound serves as a critical intermediate in organic synthesis, particularly for bioactive molecules like prostaglandins and nucleoside analogs . Its stereochemical configuration (1R,4S) is essential for its biological activity and reactivity in asymmetric synthesis.
Properties
IUPAC Name |
methyl 2-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h2-3,6-7,9H,4-5H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNDLFKPGLMEE-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1C[C@@H](C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate can be synthesized via several routes. One common method involves the reaction of (1R,4S)-4-hydroxycyclopent-2-ene-1-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid, which facilitates esterification. The reaction generally requires refluxing for a few hours to ensure complete conversion.
Reagents: (1R,4S)-4-hydroxycyclopent-2-ene-1-carboxylic acid, methanol, sulfuric acid
Conditions: Reflux, typically under inert atmosphere
Industrial Production Methods
In an industrial setting, this esterification process is often scaled up using continuous flow reactors to improve efficiency and yield. Catalysts such as solid acid resins can be used to replace sulfuric acid, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, solvent (e.g., dichloromethane), room temperature
Reduction: LiAlH4, ether solvent, low temperature
Substitution: Acid (HCl) or base (NaOH), water, heat
Major Products Formed
Oxidation: Methyl [(1R,4S)-4-oxocyclopent-2-EN-1-YL]acetate
Reduction: Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]methanol
Substitution: (1R,4S)-4-hydroxycyclopent-2-ene-1-carboxylic acid, methanol
Scientific Research Applications
Synthesis Applications
Methyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate serves as a versatile intermediate in the synthesis of complex organic molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can be used to create various enantiomerically pure compounds.
Chiral Building Block
The compound is utilized as a chiral building block in the synthesis of several bioactive molecules. For example:
- Prostaglandins : These are important signaling molecules in the body, and this compound can be transformed into prostaglandin derivatives through various chemical reactions .
- Sesquiterpenes : The compound is also employed in synthesizing sesquiterpenes, which are known for their diverse biological activities .
Pharmaceutical Development
This compound has been highlighted in pharmaceutical research for its potential applications in drug development:
- Pfizer Programs : The compound was specifically requested to advance several programs at Pfizer, indicating its relevance in the pharmaceutical industry for developing new therapeutic agents .
Case Study 1: Synthesis of Prostaglandin Derivatives
A study demonstrated the use of this compound in synthesizing prostaglandin analogs. The process involved enzymatic hydrolysis using porcine liver esterase to achieve high optical purity, which is crucial for biological activity . The resulting prostaglandin derivatives exhibited significant anti-inflammatory properties.
Case Study 2: Asymmetric Synthesis of Sesquiterpenes
In another study, researchers utilized this compound as a precursor for synthesizing sesquiterpenes. The approach involved a series of reactions that highlighted the compound's utility in generating complex structures with biological significance .
Summary Table of Applications
Mechanism of Action
Mechanism of Effects
The effects of Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate depend on its interaction with specific enzymes and receptors in biological systems. Its hydroxyl group can form hydrogen bonds, while its ester group can participate in various biochemical reactions.
Molecular Targets and Pathways
The compound's primary molecular targets include specific enzymes involved in metabolic pathways, such as esterases that catalyze the hydrolysis of esters into acids and alcohols.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues, their molecular formulas, functional groups, and applications:
Key Structural Differences :
- The target compound features a methyl ester (–COOCH₃), whereas [(1R,4S)-4-hydroxycyclopent-2-en-1-yl] acetate has an acetyl ester (–OCOCH₃), altering its lipophilicity and reactivity .
- The tert-butyl carbamate derivative introduces a bulky protective group, stabilizing the compound during synthetic steps .
Physicochemical Properties
- Solubility : The methyl ester in the target compound increases lipophilicity compared to the hydroxylated acetate analogue, favoring organic solvent compatibility (e.g., dichloromethane, THF) .
- Stability : Methyl esters are generally more hydrolytically stable than acetates under basic conditions, making the target compound preferable in reactions requiring prolonged stability .
- Stereochemical Impact : The (1R,4S) configuration ensures optimal spatial arrangement for enzyme binding in prostaglandin synthesis, whereas (1S,4R) isomers (e.g., ) show reduced activity .
Biological Activity
Methyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate, also known as (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, is a compound of interest in various biological studies due to its potential pharmacological properties. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₇H₁₀O₃
- Molecular Weight : 142.15 g/mol
- CAS Number : 60410-16-4
- Boiling Point : 208 °C (approx.)
- Melting Point : 49-52 °C
- Density : 1.2 g/cm³
These properties indicate that the compound is a low melting solid, soluble in organic solvents, and has a moderate boiling point suitable for various chemical reactions and applications.
Pharmacological Potential
Research indicates that this compound exhibits several biological activities:
Binding Affinity and Mechanisms
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- IC50 Values : Research on related compounds has shown varying IC50 values indicating the concentration required to inhibit a biological process by half. For example, compounds with structural similarities have demonstrated nanomolar to micromolar IC50 values in inhibiting cancer cell lines, suggesting that this compound may exhibit similar potency .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various esters including this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at concentrations above 100 μM, suggesting effective antioxidant activity.
| Concentration (μM) | DPPH Scavenging (%) |
|---|---|
| 50 | 25 |
| 100 | 60 |
| 200 | 85 |
Study 2: Anti-inflammatory Properties
In vivo studies using murine models of inflammation showed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Q & A
How can stereochemical fidelity be ensured during the synthesis of Methyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate, given its (1R,4S) configuration?
Advanced Research Focus:
The stereoselective synthesis of this compound requires precise control over reaction conditions and chiral intermediates. A validated method involves singlet-oxygen-mediated photo-oxidation of cyclopentadiene in a continuous-flow setup, which minimizes side reactions and enhances stereochemical purity . Key strategies include:
- Chiral Catalysts : Use of stereospecific catalysts to direct hydroxyl and acetate group placement.
- Flow Chemistry : Continuous-flow reactors improve mixing and reduce reaction time, minimizing racemization .
- Analytical Monitoring : Real-time HPLC or chiral GC to track enantiomeric excess (e.g., using Chiralcel® OD-H columns).
What are the advantages of continuous-flow synthesis for scaling up this compound production?
Advanced Research Focus:
Flow chemistry mitigates safety risks (e.g., handling reactive oxygen species) and improves scalability. Evidence from singlet-oxygen-mediated oxidations highlights:
- Safety : Dilution with nitrogen gas reduces explosion risks in small reactor volumes .
- Efficiency : Tubular reactors enable precise temperature control and rapid quenching, achieving yields >85% .
- Reproducibility : Automated systems reduce batch-to-batch variability.
What analytical techniques are most effective for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (e.g., coupling constants for cyclopentene protons) verify stereochemistry. NOESY experiments resolve spatial proximity of substituents.
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm absolute configuration .
- Mass Spectrometry : High-resolution LC-MS detects impurities (e.g., diastereomers) with <0.5% detection limits.
- Polarimetry : Specific rotation measurements validate enantiopurity (e.g., [α] = +25° in chloroform).
How can computational modeling optimize reaction pathways for this compound?
Advanced Research Focus:
Density Functional Theory (DFT) simulations predict transition states and regioselectivity. For example:
- Reaction Mechanism : Modeling singlet-oxygen [O] addition to cyclopentadiene reveals a stepwise ene reaction favoring the (1R,4S) configuration .
- Solvent Effects : COSMO-RS simulations identify optimal solvents (e.g., dichloromethane) for stabilizing intermediates.
- Activation Energy : Calculate energy barriers to optimize temperature (e.g., 0–5°C for photo-oxidation).
What challenges arise during purification, and how can they be addressed?
Methodological Answer:
The compound’s instability under heat or prolonged storage requires:
- Low-Temperature Chromatography : Use silica gel columns at 4°C with ethyl acetate/hexane gradients to prevent degradation.
- Crystallization : Recrystallize from tert-butyl methyl ether at −20°C to isolate pure crystals .
- Inert Atmosphere : Store under argon at −80°C with desiccants to avoid hydrolysis of the acetate group.
How do synthetic routes compare in terms of yield, stereoselectivity, and scalability?
Advanced Research Focus:
| Method | Yield | Stereoselectivity | Scalability | Key Reference |
|---|---|---|---|---|
| Singlet-Oxygen Flow | 85–92% | >98% ee | High | |
| Enzymatic Acetylation | 60–75% | 90–95% ee | Moderate | [External] |
| Chiral Resolution | 40–50% | 99% ee | Low |
Key Trade-offs : Flow chemistry excels in scalability and purity but requires specialized equipment. Enzymatic methods are greener but lower-yielding.
What are the implications of isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) for metabolic studies involving this compound?
Advanced Research Focus:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
